![molecular formula C16H24N2 B598341 9-苄基-2,9-二氮杂螺[5.5]十一烷 CAS No. 1198393-02-0](/img/structure/B598341.png)

9-苄基-2,9-二氮杂螺[5.5]十一烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

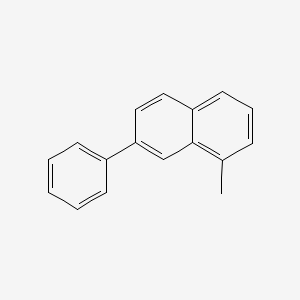

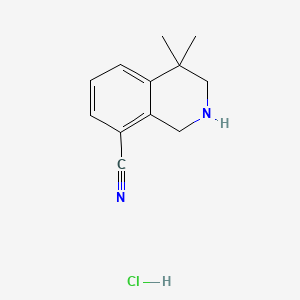

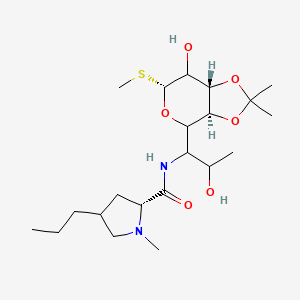

9-Benzyl-2,9-diazaspiro[5.5]undecane is a chemical compound with the linear formula C16H26Cl2N2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 317.3 .

Molecular Structure Analysis

The InChI code for 9-Benzyl-2,9-diazaspiro[5.5]undecane is 1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

9-Benzyl-2,9-diazaspiro[5.5]undecane is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 317.3 and a linear formula of C16H26Cl2N2 .科学研究应用

内质网应激反应诱导剂

9-苄基-2,9-二氮杂螺[5.5]十一烷已被确定为内质网应激反应 (ERSR) 的诱导剂。 它耗尽细胞内 Ca 2+ 储存并诱导多种癌细胞系(包括患者来源的胶质瘤细胞和 3D 培养的胶质瘤细胞)发生凋亡介导的细胞死亡 {svg_1}.

3D 胶质瘤细胞模型中的细胞毒活性

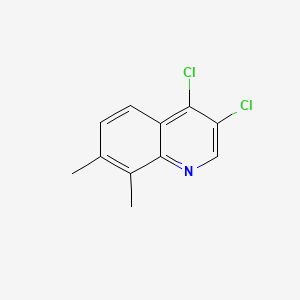

该化合物在 3D 胶质瘤细胞模型中显示出细胞毒活性。 已发现它在这些模型中诱导细胞死亡方面有效,使其成为癌症治疗药物的潜在候选药物 {svg_2}.

2 型登革热病毒 (DENV2) 抑制剂

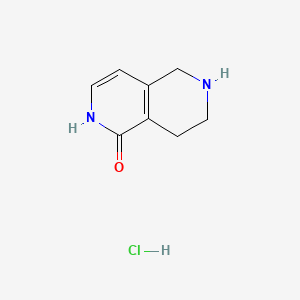

在最近的一项研究中,报道了 3-氯苄基连接的 1,9-二氮杂螺[5.5]十一烷衍生物抑制 2 型登革热病毒 (DENV2) {svg_3}。 这表明 9-苄基-2,9-二氮杂螺[5.5]十一烷可能用于抗病毒药物的开发。

GABA A 受体拮抗剂

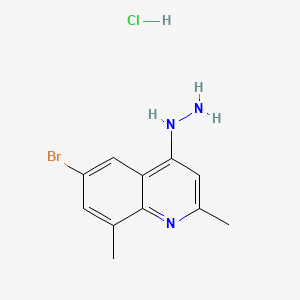

据报道,该化合物是 γ-氨基丁酸 A (GABA A) 受体的有效竞争性拮抗剂 {svg_4}。 这表明其在神经学研究和神经系统疾病药物开发方面的潜在应用。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

作用机制

Target of Action

The primary target of 9-Benzyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

9-Benzyl-2,9-diazaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal excitability.

Pharmacokinetics

The pharmacokinetics of 9-Benzyl-2,9-diazaspiro[5It’s worth noting that the compound’s low cellular membrane permeability may impact its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Benzyl-2,9-diazaspiro[5.5]undecane. For instance, factors such as temperature and pH could potentially affect the compound’s stability and activity. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s physiological state, the presence of other substances, and the specific characteristics of the target cells or tissues .

属性

IUPAC Name |

9-benzyl-2,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEBJYBSCVIWTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)